molecular formula C9H6BrNO2S B1523607 Methyl 4-bromobenzo[d]thiazole-2-carboxylate CAS No. 1187928-62-6

Methyl 4-bromobenzo[d]thiazole-2-carboxylate

Cat. No.: B1523607
CAS No.: 1187928-62-6
M. Wt: 272.12 g/mol
InChI Key: KTODNTHYJLARCN-UHFFFAOYSA-N
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Description

Methyl 4-bromobenzo[d]thiazole-2-carboxylate is a useful research compound. Its molecular formula is C9H6BrNO2S and its molecular weight is 272.12 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 4-bromobenzo[d]thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or modulation of the protein’s function. This interaction is crucial for its antimicrobial and antifungal activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the growth of certain cancer cells by interfering with their signaling pathways and inducing apoptosis . Additionally, it affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing its substrate, thereby inhibiting its function . Additionally, the compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation or repression of specific genes, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, affecting cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and antifungal activities without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases significantly.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic pathways are crucial for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments . The compound’s localization and accumulation are influenced by its interactions with these transporters and binding proteins, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can exert its effects on cellular processes. The compound’s activity is influenced by its localization, as it needs to be in the right cellular compartment to interact with its target biomolecules effectively.

Properties

IUPAC Name

methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTODNTHYJLARCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696100
Record name Methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-62-6
Record name Methyl 4-bromo-2-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.